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Compound of Interest

Compound Name: 1-(4-Hydroxyphenyl)-3-phenylurea
CAS No.: 2298-29-5
Cat. No.: B1335265

Get Quote

Molecular Scaffold for Cytokinin Activity and Enzyme
Inhibition
Part 1: Executive Summary

1-(4-Hydroxyphenyl)-3-phenylurea (also known as 4-hydroxycarbanilide) is a diarylurea
derivative with the molecular formula C13H12N202 and a molecular weight of 228.25 g/mol .
Structurally, it consists of a urea linker bridging a phenyl ring and a 4-hydroxyphenyl ring.

This compound serves as a critical "privileged scaffold" in two distinct domains:

¢ Agrochemicals: It functions as a cytokinin-active compound, mimicking adenine-based plant

hormones to promote cell division.

+ Pharmaceuticals: The diarylurea motif is a validated pharmacophore for inhibiting Soluble
Epoxide Hydrolase (SEH) and various receptor tyrosine kinases (e.g., VEGFR, PDGFR),
making this specific derivative a valuable intermediate or probe in structure-activity
relationship (SAR) studies.
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Part 2: Physicochemical Profile

The following data table consolidates the core physical properties required for analytical

validation.
Property Value Notes
_ Monoisotopic Mass: 228.0899
Molecular Weight 228.25 g/mol
Da
CAS Number 2298-29-5
Formula C13H12N202
Appearance White to off-white solid Crystalline powder
N Poorly soluble in water (<1
Solubility DMSO, Ethanol, Methanol
mg/mL)
) Lipophilic, membrane
LogP (Predicted) ~2.1-25
permeable
H-Bond Donors 3 2 Urea NHs + 1 Phenolic OH
Urea Carbonyl + Phenolic
H-Bond Acceptors 2
Oxygen
] ] - High MP due to intermolecular
Melting Point >200 °C (Decomposition)

H-bonding network

Part 3: Synthesis & Fabrication Protocol
Core Directive: The Isocyanate "Click" Route

While urea derivatives can be synthesized via phosgene substitutes (e.g., triphosgene) or

carbamates, the most atom-economic and self-validating method for research scale is the

direct coupling of an isocyanate with an amine.

Reaction Scheme

The nucleophilic amine of 4-aminophenol attacks the electrophilic carbon of phenyl isocyanate.

This reaction is rapid, usually requires no catalyst, and produces high-purity urea precipitate.
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Figure 1: Synthesis pathway via nucleophilic addition. The high lattice energy of the urea
product drives precipitation, simplifying purification.

Step-by-Step Protocol

Reagents:

e 4-Aminophenol (1.0 eq)

e Phenyl Isocyanate (1.0 eq)

e Dichloromethane (DCM) or Tetrahydrofuran (THF) — Anhydrous

Procedure:

Dissolution: Dissolve 4-aminophenol (e.g., 1.09 g, 10 mmol) in dry THF (20 mL) under an
inert atmosphere (N2 or Ar). Note: 4-aminophenol is oxidation-sensitive; use fresh stock.

» Addition: Dropwise add phenyl isocyanate (1.19 g, 10 mmol) diluted in 5 mL THF to the
stirring amine solution at room temperature.

e Reaction: Stir for 2—4 hours. A heavy white precipitate typically forms within minutes as the
urea product is less soluble than the starting materials.

o Work-up: Filter the precipitate under vacuum.
 Purification: Wash the filter cake with cold DCM (3 x 10 mL) to remove unreacted isocyanate.

e Drying: Dry under high vacuum at 50°C to remove trace solvent.
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Validation Check: If the filtrate remains colored (pink/brown), the 4-aminophenol may have
oxidized. Recrystallization from Ethanol/Water can restore purity.

Part 4: Analytical Characterization (Trustworthiness)

To validate the identity of the synthesized compound, use the following spectroscopic markers.

Mass Spectrometry (ESI-MS)

Ureas exhibit characteristic fragmentation patterns. The molecular ion is stable, but high
collision energy triggers cleavage at the urea linkage.

e Parent lon: [M+H]* = 229.25 m/z
¢ Primary Fragment: Loss of Phenyl Isocyanate (Ph-N=C=0, 119 Da).

e Resulting lon: [H2N-CeHs-OH + H]* = 110.06 m/z (4-aminophenol cation).

Parent lon [M+H]+
m/z 229.25

Collision Energy

Transition State
(H-Transfer)

Fragment lon Neutral Loss
(4-Aminophenol) (Phenyl Isocyanate)
m/z 110.06 119 Da

Click to download full resolution via product page

Figure 2: ESI-MS Fragmentation Logic. The cleavage of the urea bond is the diagnostic
signature.
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Nuclear Magnetic Resonance (*H NMR)

Solvent: DMSO-des (Required due to solubility).

0 9.15 ppm (s, 1H): Phenolic -OH (Exchangeable).

0 8.50 - 8.70 ppm (s, 2H): Urea -NH- protons. Note: These may appear as two distinct
singlets depending on H-bonding asymmetry.

0 7.45 ppm (d, 2H): Phenyl ortho-protons.

0 7.25 ppm (m, 4H): Overlapping aromatic signals (Phenyl meta + 4-OH-phenyl ortho).

0 6.95 ppm (t, 1H): Phenyl para-proton.

0 6.70 ppm (d, 2H): 4-OH-phenyl meta-protons (Shielded by -OH).

Part 5: Biological Applications
Cytokinin Activity (Plant Science)

Diphenylurea derivatives exhibit cytokinin activity, promoting shoot proliferation. The 4-hydroxyl
group modifies the binding affinity to the cytokinin receptor (CRE1/AHK4 in Arabidopsis).

e Mechanism: Allosteric modulation or direct binding to the adenine-binding pocket of the
receptor histidine kinase.

e Usage: Used in tissue culture media (typically 1-10 uM) to induce callus formation.

Soluble Epoxide Hydrolase (sH) Inhibition

The urea pharmacophore mimics the transition state of epoxide hydrolysis.

e Mechanism: The two urea NH hydrogens form hydrogen bonds with the catalytic aspartate
residue in the sEH active site, preventing the hydrolysis of endogenous anti-inflammatory
epoxides (EETS).

* Relevance: 1-(4-Hydroxyphenyl)-3-phenylurea serves as a scaffold for designing more
potent inhibitors for treating hypertension and inflammation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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